

6-Chloro-3-hydroxypyridazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloro-3-hydroxypyridazine

Cat. No.: B108299

[Get Quote](#)

IUPAC Name: 6-chloropyridazin-3-ol

CAS Number: 19064-67-6

This technical guide provides an in-depth overview of **6-Chloro-3-hydroxypyridazine**, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a comprehensive summary of its chemical properties, synthesis protocols, and biological relevance.

Core Chemical and Physical Properties

6-Chloro-3-hydroxypyridazine exists in tautomeric equilibrium with its lactam form, 6-chloro-3(2H)-pyridazinone. It is a versatile building block in the synthesis of a wide range of biologically active molecules.

Quantitative Data Summary

The following table summarizes the key quantitative data for **6-Chloro-3-hydroxypyridazine**.

Property	Value	Source(s)
IUPAC Name	6-chloropyridazin-3-ol	N/A
Synonyms	3-chloro-1H-pyridazin-6-one, 6-Chloropyridazin-3-ol	[1]
CAS Number	19064-67-6	[1] [2]
Molecular Formula	C ₄ H ₃ ClN ₂ O	[1] [2]
Molecular Weight	130.53 g/mol	[1] [2]
Appearance	White to off-white solid	[3]
Melting Point	140.0 to 144.0 °C	[4] [5]
pKa	9.80 ± 0.40 (Predicted)	[4]
Solubility	Soluble in Methanol	[4]
Density	1.55 ± 0.1 g/cm ³ (Predicted)	[4]
LogP	0.4233	[2]
Topological Polar Surface Area (TPSA)	45.75 Å ²	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	2	[2]

Experimental Protocols: Synthesis of 6-Chloro-3-hydroxypyridazine

The synthesis of **6-Chloro-3-hydroxypyridazine** is crucial for its application in further chemical synthesis. Below are detailed experimental protocols that have been reported in the literature.

Protocol 1: Synthesis from 3,6-Dichloropyridazine

This protocol describes the selective hydrolysis of one chlorine atom from 3,6-dichloropyridazine.

- Materials:

- 3,6-Dichloropyridazine
- A mixture of acetic acid and water (5:1 ratio)
- Potassium acetate
- Ethyl acetate
- Saturated brine solution
- Anhydrous sodium sulfate

- Procedure:

- Dissolve 3,6-dichloropyridazine (1.0 g) in a 5:1 mixture of acetic acid and water (20 mL).
- Add potassium acetate (an equimolar amount) to the solution.
- Heat the reaction mixture to 140°C under microwave irradiation for 70 minutes.
- After cooling, remove the solvent under reduced pressure.
- To the residue, add ethyl acetate and water. Separate the organic layer.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution to obtain the product.

Biological Significance and Applications

6-Chloro-3-hydroxypyridazine serves as a key scaffold in the development of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities, most notably as cytotoxic agents against various cancer cell lines.

Role in Apoptosis Induction

Several studies have demonstrated that derivatives of **6-Chloro-3-hydroxypyridazine** can induce apoptosis in cancer cells. This programmed cell death is a critical mechanism for eliminating malignant cells. The pro-apoptotic activity of these compounds is often mediated through the activation of the caspase signaling cascade.

The diagram below illustrates a simplified logical workflow of how a cytotoxic derivative of **6-Chloro-3-hydroxypyridazine** could initiate apoptosis.

[Click to download full resolution via product page](#)

Simplified Apoptosis Induction Pathway

Safety and Handling

6-Chloro-3-hydroxypyridazine is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[\[6\]](#)

Conclusion

6-Chloro-3-hydroxypyridazine is a valuable heterocyclic compound with significant potential in drug discovery and development. Its versatile chemical nature allows for the synthesis of a diverse range of derivatives with promising biological activities, particularly in the field of oncology. This guide provides a foundational understanding of its properties and applications, intended to support further research and innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Chloropyridazin-3-ol | C4H3ClN2O | CID 252828 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Page loading... [guidechem.com]
- 4. 19064-67-6 CAS MSDS (6-Chloropyridazin-3-ol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 6-chloropyridazin-3-ol| CAS No:19064-67-6|ZaiQi Bio-Tech [chemzq.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [6-Chloro-3-hydroxypyridazine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b108299#6-chloro-3-hydroxypyridazine-iupac-name-and-cas-number\]](https://www.benchchem.com/product/b108299#6-chloro-3-hydroxypyridazine-iupac-name-and-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com